A Technical Guide to the Physicochemical Characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone
A Technical Guide to the Physicochemical Characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone
Abstract
This document provides a comprehensive technical guide for the physicochemical characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone. As a specialized benzophenone derivative, this compound holds potential in areas such as organic synthesis, photochemistry, and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of analytical methodologies. We will explore the predicted physicochemical properties based on its chemical structure and provide detailed, self-validating protocols for their empirical determination. The methodologies outlined herein are grounded in authoritative standards to ensure data integrity and reproducibility.
Introduction and Structural Rationale
4-Tert-butyl-3',5'-dimethoxybenzophenone is an aromatic ketone characterized by a benzophenone core with three key substituents. The structural features of these substituents are expected to significantly influence the molecule's overall physicochemical properties.
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4-Tert-butyl Group: This bulky, non-polar alkyl group introduces significant steric hindrance.[1] This is anticipated to impact crystal packing, potentially affecting the melting point and solubility. The tert-butyl group is also electron-donating through an inductive effect and increases the molecule's hydrophobicity, which will likely decrease its aqueous solubility and increase its affinity for non-polar organic solvents.[2][3]
-
3',5'-Dimethoxy Groups: The two methoxy groups on the second phenyl ring are strong electron-donating groups through resonance, which can influence the electronic properties of the aromatic system and the carbonyl group.[4] Their presence may also offer sites for hydrogen bonding with protic solvents, potentially modulating solubility in alcohols. Aromatic methoxy groups generally have a minimal effect on lipophilicity.[5]
Understanding these properties is crucial for applications in drug discovery, where solubility and stability are paramount, and in materials science, where thermal properties and photoreactivity are key performance indicators.
Caption: Structure of 4-Tert-butyl-3',5'-dimethoxybenzophenone.
Predicted Physicochemical Properties and Analytical Strategy
Given the lack of extensive published data for this specific molecule, we will proceed by outlining a comprehensive analytical strategy. The following table summarizes the predicted properties based on structurally analogous compounds like 4-tert-butylbenzophenone and 3,5-dimethoxybenzophenone.
| Property | Predicted Value/Range | Rationale & Key Influencing Factors | Analytical Technique |
| Molecular Formula | C₂₃H₂₈O₃ | - | Mass Spectrometry |
| Molecular Weight | 352.47 g/mol | - | Mass Spectrometry |
| Melting Point | 100 - 130 °C | The bulky tert-butyl group may disrupt crystal lattice packing, potentially lowering the melting point compared to simpler benzophenones.[6] | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | Very Low (<1 mg/L) | The large hydrophobic tert-butyl group and overall non-polar character suggest poor water solubility.[2] | OECD 105 (Shake-Flask or Column Elution Method) |
| Solubility in Organic Solvents | High in non-polar (e.g., Toluene, Dichloromethane); Moderate in polar aprotic (e.g., Acetonitrile); Lower in polar protic (e.g., Ethanol) | "Like dissolves like" principle. The bulky, non-polar nature will dominate solubility. | Gravimetric analysis after solvent evaporation. |
| LogP (Octanol-Water Partition Coefficient) | > 4 | High lipophilicity is expected due to the tert-butyl group and large aromatic system.[3][7] | HPLC method or OECD 123 (Slow-Stir Method) |
| UV-Vis λmax | ~250-260 nm and ~330-350 nm | Expected π → π* and n → π* transitions characteristic of benzophenone systems. Substituents will cause shifts.[8][9] | UV-Vis Spectroscopy |
| ¹³C NMR Carbonyl Shift | 195 - 198 ppm | The carbonyl carbon chemical shift is a key indicator of the electronic environment.[10] | ¹³C Nuclear Magnetic Resonance (NMR) |
Experimental Protocols for Characterization
The following sections detail the step-by-step methodologies for determining the key physicochemical properties of 4-Tert-butyl-3',5'-dimethoxybenzophenone.
Thermal Analysis: Melting Point and Enthalpy of Fusion by DSC
Rationale: Differential Scanning Calorimetry (DSC) is the preferred method for thermal analysis as it provides highly reproducible data on melting point (both onset and peak temperatures), and also yields the enthalpy of fusion, which is indicative of the substance's crystallinity.[11][12] This technique is more informative than traditional capillary melting point methods.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin) according to USP <891> guidelines.[11]
-
Sample Preparation: Accurately weigh 2-5 mg of finely powdered 4-Tert-butyl-3',5'-dimethoxybenzophenone into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).[13]
-
Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.
-
-
Data Analysis:
-
Determine the onset temperature of the melting endotherm, which is reported as the melting point.[11]
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.
-
Caption: Workflow for DSC analysis of melting point.
Solubility Determination
Rationale: Aqueous solubility is a critical parameter, especially in pharmaceutical development. The OECD Test Guideline 105 provides a framework for this determination.[14] Given the predicted low solubility, the slow-stir method, a variation of the shake-flask method, is recommended to avoid the formation of emulsions or suspensions that can lead to artificially high results.[15][16]
Protocol (Aqueous Solubility - OECD 105 Slow-Stir Method):
-
System Preparation: Add an excess amount of 4-Tert-butyl-3',5'-dimethoxybenzophenone to a jacketed glass vessel containing purified water (e.g., HPLC grade). The excess solid should be clearly visible.
-
Equilibration: Stir the mixture slowly with a magnetic stirrer at a constant temperature (e.g., 25 °C) for at least 48-72 hours to ensure equilibrium is reached. The stirring speed should be sufficient to mix the phases without creating a vortex.
-
Phase Separation: Stop stirring and allow the solid material to settle for at least 24 hours.
-
Sampling: Carefully withdraw an aliquot of the aqueous phase using a glass syringe, ensuring no solid particles are disturbed.
-
Filtration/Centrifugation: Centrifuge the aliquot at high speed to remove any suspended microparticles.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, sensitive analytical method such as HPLC-UV.[17]
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of the compound.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are definitive techniques for structural elucidation.[18][19] The chemical shifts, coupling constants, and integration of the signals will confirm the identity and purity of the synthesized molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key expected signals include:
-
A singlet in the aromatic region for the two equivalent protons on the dimethoxy-substituted ring.
-
A complex multiplet pattern for the other aromatic protons.
-
A singlet at ~1.3 ppm for the nine equivalent protons of the tert-butyl group.
-
A singlet at ~3.8 ppm for the six equivalent protons of the two methoxy groups.
-
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key expected signals include:
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[22][23] The position of the carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of the aromatic substituents.[24]
Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film from a solvent cast on a salt plate.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands:
-
C=O stretch: A strong, sharp band is expected around 1650-1670 cm⁻¹.[25]
-
C-O-C stretch (methoxy): Asymmetric and symmetric stretching bands.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch (tert-butyl): Bands just below 3000 cm⁻¹.
-
3.3.3. UV-Visible Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[26] Benzophenones typically exhibit two characteristic absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[9][27]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 450 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the π → π* (expected ~250-290 nm) and n → π* (expected ~330-350 nm) transitions.[8][28] The solvent can influence the position of these bands.[9]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and widely used technique for determining the purity of organic compounds and for quantifying them in various matrices.[29][30] A reverse-phase method is typically suitable for benzophenone derivatives.[31]
Protocol:
-
Method Development:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.
-
Detection: UV detector set at the λmax determined from UV-Vis spectroscopy.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: Calculate the purity by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Caption: General workflow for HPLC purity analysis.
Conclusion
The comprehensive characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone requires a multi-technique approach. By leveraging established methodologies such as DSC for thermal analysis, OECD guidelines for solubility, a suite of spectroscopic techniques (NMR, FT-IR, UV-Vis) for structural confirmation, and HPLC for purity assessment, researchers can build a robust and reliable data package for this molecule. The insights gained from these analyses are fundamental for its potential application in diverse scientific and industrial fields, ensuring quality, reproducibility, and a thorough understanding of its chemical behavior.
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